

Validating the Structure of (Diphenylphosphoryl)methanol: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *(Diphenylphosphoryl)methanol*

Cat. No.: B188468

[Get Quote](#)

For Immediate Release

A comprehensive guide comparing key spectroscopic techniques for the structural validation of **(Diphenylphosphoryl)methanol** has been developed for researchers, scientists, and professionals in drug development. This guide provides a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data for **(Diphenylphosphoryl)methanol** and its structural analog, Diphenylmethanol, offering a clear comparison of their spectroscopic signatures.

(Diphenylphosphoryl)methanol is an organophosphorus compound with increasing interest in synthetic chemistry and materials science. Accurate structural confirmation is paramount for its application. This guide presents experimental data in clearly structured tables, details the methodologies for each spectroscopic technique, and includes visualizations to elucidate the experimental workflow.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data obtained for **(Diphenylphosphoryl)methanol** and Diphenylmethanol.

Table 1: ^1H NMR Data (CDCl_3)

Compound	Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
(Diphenylphosphoryl)methanol	Data not available in searched literature	-	-	-
Diphenylmethanol	7.43 – 7.35	multiplet	8H	Aromatic protons
7.32 – 7.28	multiplet	2H		Aromatic protons
5.88	doublet (J = 3.5 Hz)	1H		CH-OH
2.24	doublet (J = 3.6 Hz)	1H		OH

Table 2: ^{13}C NMR Data (CDCl_3)

Compound	Chemical Shift (δ) ppm
(Diphenylphosphoryl)methanol	Spectral data available in databases such as SpectraBase[1]
Diphenylmethanol	143.8, 128.5, 127.6, 126.5, 76.3

Table 3: ^{31}P NMR Data

Compound	Chemical Shift (δ) ppm
(Diphenylphosphoryl)methanol	Spectral data available in databases such as SpectraBase[1]
Diphenylmethanol	Not Applicable

Table 4: Infrared (IR) Spectroscopy Data

Compound	Absorption Bands (cm ⁻¹)	Functional Group Assignment
(Diphenylphosphoryl)methanol	Spectral data available in databases such as SpectraBase (KBr wafer technique)[1]	P=O, O-H, C-H (aromatic), C=C (aromatic)
Diphenylmethanol	3200-3600 (broad)	O-H stretch
3000-3100	C-H stretch (aromatic)	
1500-1600	C=C stretch (aromatic)	

Table 5: Mass Spectrometry (MS) Data

Compound	Molecular Ion (m/z)	Key Fragment Ions (m/z)
(Diphenylphosphoryl)methanol	232 [M] ⁺	202, 201, 77[1]
Diphenylmethanol	184 [M] ⁺	167, 152, 105, 77

Experimental Protocols

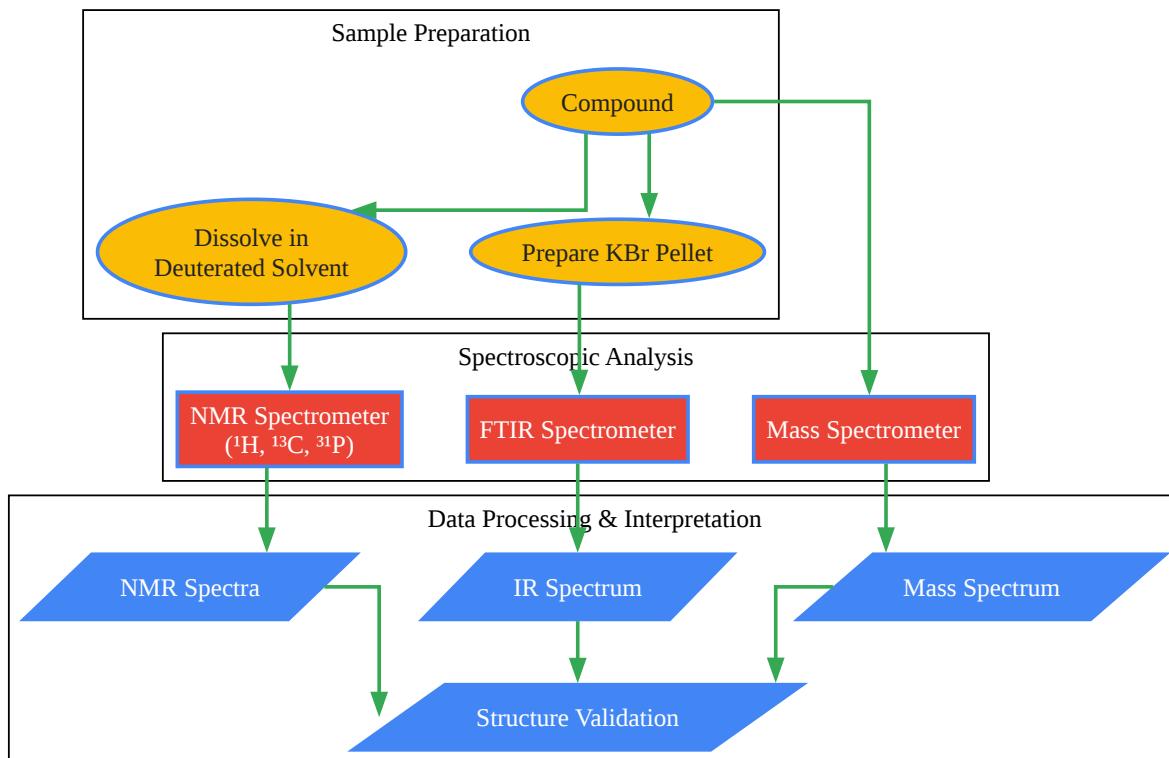
Detailed methodologies for the key spectroscopic techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of the analyte was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3). The solution was filtered into a 5 mm NMR tube.
- **^1H NMR Spectroscopy:** ^1H NMR spectra were recorded on a 400 MHz spectrometer. Data were acquired with a spectral width of 16 ppm, a relaxation delay of 1 s, and 16 scans. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- **^{13}C NMR Spectroscopy:** ^{13}C NMR spectra were recorded on a 101 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl_3 solvent peak (77.16 ppm).

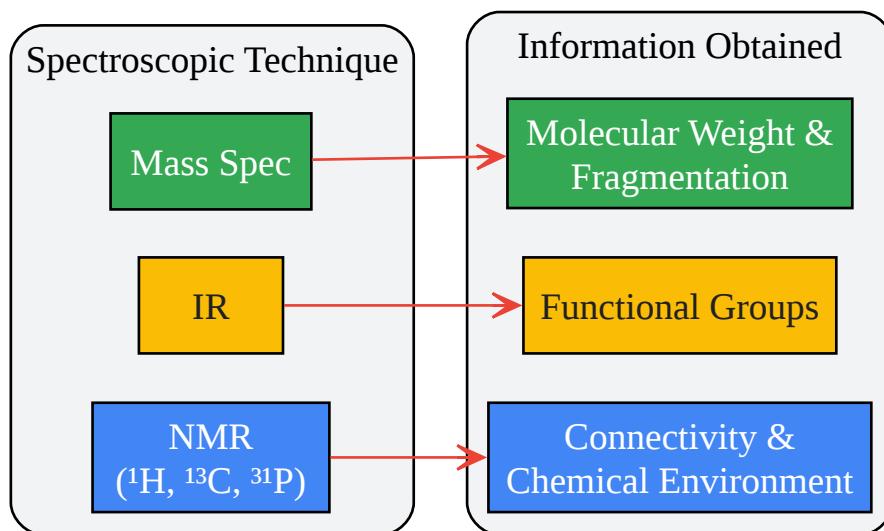
- ^{31}P NMR Spectroscopy: ^{31}P NMR spectra were acquired on a 162 MHz spectrometer with proton decoupling. Chemical shifts are reported in ppm relative to an external 85% H_3PO_4 standard (0.00 ppm).

2. Infrared (IR) Spectroscopy


- Sample Preparation: For solid samples, a small amount of the compound was ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer in the range of 4000-400 cm^{-1} . A background spectrum of a pure KBr pellet was recorded and subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

- Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC-MS) equipped with a capillary column.
- Ionization: Electron ionization (EI) was used with an ionization energy of 70 eV.
- Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions was analyzed using a quadrupole mass analyzer.


Visualization of Experimental Workflow

The following diagrams illustrate the general workflow for the spectroscopic analysis of **(Diphenylphosphoryl)methanol**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: Information from each spectroscopic technique.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (Diphenylphosphoryl)methanol | C₁₃H₁₃O₂P | CID 608528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Validating the Structure of (Diphenylphosphoryl)methanol: A Comparative Guide to Spectroscopic Techniques]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188468#spectroscopic-techniques-for-the-validation-of-diphenylphosphoryl-methanol-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com